2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride
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Overview
Description
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride is a fluorinated aromatic compound with the molecular formula C8F6O2. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of four fluorine atoms and two carbonyl fluoride groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride typically involves the fluorination of terephthalic acid derivatives. One common method is the reaction of 2,3,5,6-tetrafluoroterephthalic acid with thionyl chloride to produce the corresponding acid chloride, which is then treated with hydrogen fluoride to yield the difluoride .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 2,3,5,6-tetrafluoroterephthalic acid.
Reduction: Reduction reactions can convert the carbonyl fluoride groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols under basic conditions.
Hydrolysis: Water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives of the original compound.
Hydrolysis: Yields 2,3,5,6-tetrafluoroterephthalic acid.
Reduction: Forms 2,3,5,6-tetrafluorobenzene-1,4-diol.
Scientific Research Applications
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride involves its high reactivity due to the presence of electron-withdrawing fluorine atoms and carbonyl fluoride groups. These functional groups make the compound highly electrophilic, facilitating various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoroterephthalic acid
- 2,3,5,6-Tetrafluoroterephthaloyl chloride
- 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl chloride
Uniqueness
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride is unique due to its dual carbonyl fluoride groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of specialized fluorinated materials and intermediates .
Properties
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F6O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHSNXARKQFYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)F)F)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568802 |
Source
|
Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950-70-9 |
Source
|
Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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